molecular formula C9H9NO2 B145638 3,4-Dimethoxybenzonitrile CAS No. 2024-83-1

3,4-Dimethoxybenzonitrile

Cat. No. B145638
CAS RN: 2024-83-1
M. Wt: 163.17 g/mol
InChI Key: OSEQIDSFSBWXRE-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzonitrile (3,4-DMBN) is an organic compound containing a nitrile group. It is a white solid, soluble in organic solvents, and has a melting point of 109-110°C. 3,4-DMBN is a versatile compound used in a wide range of applications, including synthesis, research, and development. It is also used in the production of pharmaceutical drugs, agrochemicals, and other industrial products.

Scientific Research Applications

Conformational and Vibrational Structure Analysis

3,4-Dimethoxybenzonitrile (34DMBN) has been studied for its conformational, vibrational, and electronic structure. Quantum chemical studies using various methods revealed insights into the structural parameters, energies, thermodynamic properties, vibrational frequencies, and NBO charges of 34DMBN. These studies are crucial for understanding the electron donating and withdrawing effects of the molecule's functional groups on ring parameters (Arjunan, Devi, Remya, & Mohan, 2013).

Molecular Geometry and Vibrational Assignments

Another study focused on the molecular geometry and vibrational wave numbers of this compound (DMBN) through ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations. This research contributes significantly to the understanding of the molecule's geometrical structure and its vibrational behaviors, relevant in various chemical and physical contexts (Jeyavijayan & Arivazhagan, 2011).

Chemical Functionalization Applications

The molecule has been used in chemical functionalization processes. For example, small redox molecules derived from the 3,4-dimethoxybenzenediazonium salt, including the dimethoxybenzene radical, have been grafted onto activated carbon. This process is instrumental in creating modified carbon electrodes with potential applications in electrochemistry and material science (Lebègue, Brousse, Gaubicher, & Cougnon, 2013).

Use as a Protecting Group in Nucleoside Synthesis

The 3,4-dimethoxybenzyl group, derived from this compound, has been utilized as a protecting group for nucleosides in oligoribonucleotide synthesis. This application is significant in the field of molecular biology and pharmaceutical chemistry, where precise and protected synthesis of nucleotides is crucial (Takaku, Ito, & Imai, 1986).

Photokinetic Applications

This compound has been used in photokinetic studies, particularly in measuring UV intensities from specific light sources. The molecule's photohydrolysis in alkaline media serves as a chemical actinometer, a tool for measuring ultraviolet (UV) intensity. This application is relevant in materials science and photophysical studies (Zhang, Esrom, & Boyd, 1999).

Safety and Hazards

3,4-Dimethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the use of the 3,4-dimethoxybenzyl group as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . Another paper provides a new look into the conformational, vibrational, and electronic structure analysis of this compound .

properties

IUPAC Name

3,4-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQIDSFSBWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942354
Record name 3,4-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2024-83-1, 23024-83-1
Record name 3,4-Dimethoxybenzonitrile
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Record name Veratronitrile
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Record name 3,4-Dimethoxybenzoic acid nitrile
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Record name 3,4-Dimethoxybenzonitrile
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Record name 3,4-Dimethoxybenzonitrile
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Record name 3,4-Dimethoxybenzonitrile
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Synthesis routes and methods I

Procedure details

An oven dried screw cap test tube was charged with NaCN (107 mg, 2.184 mmol), dried KI (60 mg, 0.361 mmol, 20 mol %) and CuI (34 mg, 0.210 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromo-3,4-dimethoxybenzene (260 μL, 1.807 mmol), N,N′-dimethylethylenediamine (195 μL, 1.832 mmol) and anhydrous toluene (1.2 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with formation of the title product (confirmed by GC-MS).
Name
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
195 μL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
34 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A Schlenk tube was charged with NaCN (204 mg, 4.16 mmol), CuI (66 mg, 0.35 mmol, 10 mol %), and KI (114 mg, 0.687 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (2.4 mL), N,N′-dimethylethylenediamine (370 μL, 3.48 mmol), and 4-bromoveratrole (500 μL, 3.46 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aq ammonia (2 mL), and extracted with ethyl acetate (4×4 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by distillation at reduced pressure (bp 160° C. @ 1 Torr) to provide the desired product as pale yellow solid (500 mg, 91% yield). Mp 60-62° C. (lit. 63.0-63.5° C., See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898): δ 7.29 (dd, J=8.3, J=2.0, 1H), 7.08 (d, J=2.0, 1H), 6.91 (d, J=8.3, 1H), 3.94 (s, 3H), 3.91 (s, 3H); 13C NMR (100 MHz, CDCl3): δ 153.2, 149.6, 126.9, 119.7, 114.3, 111.6, 104.3, 56.54, 56.51; IR (neat, cm−1): 2225, 1598, 1583, 1519, 1245, 1158, 1139, 1018, 876, 811, 617. Anal. Calcd. for C9H9NO2: C, 66.25; H, 5.56; N, 8.58. Found: C, 66.02; H, 5.72; N, 8.69.
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
370 μL
Type
reactant
Reaction Step Two
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

3,4-Dimethoxy-benzaldehyde (287 g, 1.73 moles) in ethanol (1 liter) is treated with a solution of hydroxylamine hydrochloride (147 g, 2.12 moles) in water (200 ml) followed by addition of 17N sodium hydroxide (150 ml). The reaction mixture is stirred overnight at room temperature, poured on ice, and solid carbon dioxide is added until the solution is neutral. Extraction with methylene chloride followed by drying and evaporation of the extracts gives an orange oil. Distilled acetic anhydride (410 g, 4.0 moles) is added dropwise to the oil. When the addition is complete, the mixture is heated at reflux for 0.5 hour, poured into water and stirred for 0.5 hour. The reaction mixture is extracted with diethyl ether and the organic extract is dried and evaporated to give an orange oil. The oil is distilled at 135°-140° C/0.5 mm and dissolved in methylene chloride. The solution is washed with 2N sodium hydroxide, dried and evaporated to give the title compound; nmr (CDCl3) δ 3.94 (s, 6H) and 7.2 (m, 3H). EXAMPLE 2
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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